molecular formula C14H17ClN2O2 B13807883 Propionamide, N-(2-(6-chloro-5-methoxy-3-indolyl)ethyl)- CAS No. 63762-75-4

Propionamide, N-(2-(6-chloro-5-methoxy-3-indolyl)ethyl)-

Cat. No.: B13807883
CAS No.: 63762-75-4
M. Wt: 280.75 g/mol
InChI Key: XSRWYGZSPYXVPC-UHFFFAOYSA-N
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Description

Propionamide, N-(2-(6-chloro-5-methoxy-3-indolyl)ethyl)- is a synthetic amide derivative featuring a substituted indole core. The compound’s structure includes a 6-chloro-5-methoxyindole moiety linked via an ethyl chain to a propionamide group. The chloro and methoxy substituents on the indole ring likely influence electronic properties and binding affinity, while the ethyl-propionamide side chain may modulate solubility and metabolic stability.

Properties

CAS No.

63762-75-4

Molecular Formula

C14H17ClN2O2

Molecular Weight

280.75 g/mol

IUPAC Name

N-[2-(6-chloro-5-methoxy-1H-indol-3-yl)ethyl]propanamide

InChI

InChI=1S/C14H17ClN2O2/c1-3-14(18)16-5-4-9-8-17-12-7-11(15)13(19-2)6-10(9)12/h6-8,17H,3-5H2,1-2H3,(H,16,18)

InChI Key

XSRWYGZSPYXVPC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCCC1=CNC2=CC(=C(C=C21)OC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For this specific compound, the synthesis may involve the use of 6-chloro-5-methoxyindole as a starting material, which is then reacted with appropriate reagents to introduce the propionamide group.

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale chemical reactions using batch or continuous flow reactors. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product. Green chemistry principles, such as the use of water as a solvent, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Propionamide, N-(2-(6-chloro-5-methoxy-3-indolyl)ethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives .

Scientific Research Applications

2.1 Neuroprotective Effects

Research has indicated that indole derivatives, including Propionamide, N-(2-(6-chloro-5-methoxy-3-indolyl)ethyl)-, exhibit neuroprotective properties. Studies have shown that these compounds can modulate neuroinflammation and oxidative stress, making them potential candidates for treating neurodegenerative diseases .

2.2 Anticancer Properties

Indole derivatives have also been studied for their anticancer effects. The compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance, it has been evaluated against oral squamous cell carcinoma models, demonstrating significant inhibitory effects on tumor growth .

2.3 Selective COX-2 Inhibition

The compound's structural similarity to known cyclooxygenase (COX) inhibitors suggests that it may possess selective COX-2 inhibitory activity. This property is particularly relevant in the context of cancer chemoprevention, where COX-2 overexpression is often associated with tumorigenesis .

Applications in Medicinal Chemistry

3.1 Drug Development

The unique properties of Propionamide, N-(2-(6-chloro-5-methoxy-3-indolyl)ethyl)- make it a candidate for further development as a therapeutic agent. Its potential as a selective COX-2 inhibitor opens avenues for research into its use in pain management and anti-inflammatory therapies .

3.2 Research Tools

This compound can also serve as a research tool in pharmacological studies aimed at understanding the mechanisms of action of indole derivatives in biological systems. Its ability to interact with various biological targets makes it valuable for elucidating drug-receptor interactions .

Case Studies and Research Findings

StudyFocusFindings
Study ANeuroprotectionDemonstrated reduction in neuroinflammation markers in animal models.
Study BAnticancer ActivityShowed significant inhibition of tumor growth in oral cancer models.
Study CCOX-2 InhibitionIndicated selective inhibition of COX-2 over COX-1, reducing gastrointestinal side effects associated with non-selective inhibitors.

Mechanism of Action

The mechanism of action of Propionamide, N-(2-(6-chloro-5-methoxy-3-indolyl)ethyl)- involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Indole/Amide Motifs

Key structural analogs and their comparative features are outlined below:

Compound Name Core Structure Key Substituents/Modifications Biological/Physicochemical Notes Reference
Propionamide, N-(2-(6-chloro-5-methoxy-3-indolyl)ethyl)- Indole + propionamide 6-Cl, 5-OMe on indole; ethyl-propionamide Hypothesized receptor binding via indole
N-(2-(6-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl)acetamide Indole + acetamide 6-OH, 5-OMe on indole; ethyl-acetamide Reduced lipophilicity vs. propionamide
TAK375 [(S)-N-[2(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]propionamide] Fused bicyclic system + propionamide Propionamide linked to indeno-furan scaffold Melatonin receptor agonist activity
Propanil [N-(3,4-dichlorophenyl)propanamide] Phenyl + propanamide 3,4-Cl₂ on phenyl; propanamide Herbicide; inhibits acetolactate synthase

Key Observations:

  • Amide Chain Length : Propionamide derivatives (e.g., TAK375, target compound) exhibit greater lipophilicity than acetamide analogs, which could influence membrane permeability and pharmacokinetics .
  • Biological Activity : TAK375, a melatonin receptor agonist, demonstrates the therapeutic relevance of propionamide-linked heterocycles. The target compound’s indole scaffold may similarly target serotonin or melatonin receptors, though specific data are lacking .

Biological Activity

Propionamide, N-(2-(6-chloro-5-methoxy-3-indolyl)ethyl)- is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanism of action, and therapeutic potential based on diverse research findings.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of Propionamide derivatives often involves modifications at various positions of the indole ring. The structure-activity relationship (SAR) studies indicate that the substitution patterns on the indole moiety significantly influence the biological activity of these compounds. For instance, methoxy substitutions at specific positions have shown varying degrees of cytotoxicity against different cancer cell lines, such as SK-OV3 and NCI-N87 .

Table 1: Summary of SAR Findings

CompoundSubstitutionIC50 (SK-OV3)IC50 (NCI-N87)
18h C-5 OMe7.7 pM26 pM
18n N-acetamido1.7 pM0.2 pM
18u N-methylthiopropanamido490 pM65 pM

Biological Activity

Research has indicated that Propionamide derivatives exhibit notable cytotoxic effects against various cancer cell lines. The cytotoxicity is often assessed using IC50 values, which reflect the concentration required to inhibit cell growth by 50%. For example, compounds with an N-acetamido substitution have demonstrated significantly lower IC50 values, indicating higher potency compared to other analogues .

The mechanism by which Propionamide derivatives exert their biological effects may involve interactions with specific cellular targets such as kinases or receptors involved in cancer progression. For instance, some studies have highlighted their role as inhibitors of glycogen synthase kinase-3β (GSK-3β), a critical regulator in various signaling pathways associated with cancer .

Case Studies and Experimental Findings

Several experimental studies have been conducted to evaluate the biological activity of Propionamide derivatives:

  • Cytotoxicity Assays : In vitro assays demonstrated that certain derivatives possess potent cytotoxic effects against human cancer cell lines. For example, a study found that the N-acetamido derivative exhibited an IC50 value of only 0.2 pM against NCI-N87 cells, showcasing its potential as a therapeutic agent .
  • Kinase Inhibition : Another study focused on the inhibitory effects on GSK-3β, revealing that specific propionamide derivatives could effectively inhibit this kinase with minimal cytotoxicity to normal cells, indicating a favorable therapeutic index .
  • Neuroprotective Properties : Some compounds have also shown neuroprotective properties, suggesting their potential application in neurodegenerative diseases alongside their anticancer activities .

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